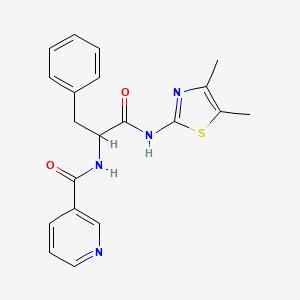
(Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-3-ylcarbonyl)phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-3-ylcarbonyl)phenylalaninamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazole ring, a pyridine moiety, and a phenylalanine derivative, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-3-ylcarbonyl)phenylalaninamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, such as the Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Incorporation of the Phenylalanine Derivative: The phenylalanine derivative is attached through peptide coupling reactions, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of automated peptide synthesizers for the efficient coupling of amino acid derivatives and large-scale reactors for the thiazole and pyridine ring formations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions include oxidized thiazole derivatives, reduced carbonyl compounds, and substituted aromatic derivatives, which can further be utilized in various chemical syntheses.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-3-ylcarbonyl)phenylalaninamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structural features suggest it could act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers and other high-value chemicals.
Wirkmechanismus
The mechanism of action of (Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-3-ylcarbonyl)phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-2-ylcarbonyl)phenylalaninamide: Similar structure but with a pyridin-2-yl group.
(Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-4-ylcarbonyl)phenylalaninamide: Similar structure but with a pyridin-4-yl group.
(Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(quinolin-3-ylcarbonyl)phenylalaninamide: Similar structure but with a quinoline ring instead of pyridine.
Uniqueness
The uniqueness of (Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-3-ylcarbonyl)phenylalaninamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The position of the pyridine ring (pyridin-3-yl) is particularly significant, as it influences the compound’s binding affinity and specificity towards biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Eigenschaften
IUPAC Name |
N-[1-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-14(2)27-20(22-13)24-19(26)17(11-15-7-4-3-5-8-15)23-18(25)16-9-6-10-21-12-16/h3-10,12,17H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHRBXURGGXEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
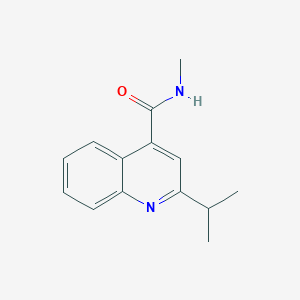
![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)
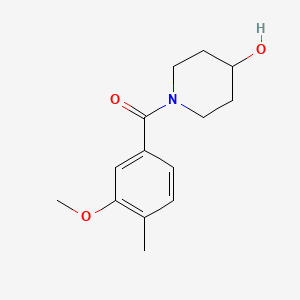
![N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503769.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
![N-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503786.png)
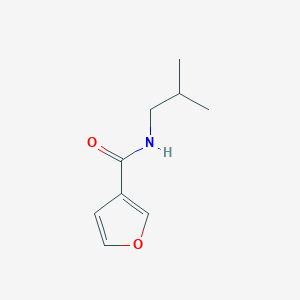
![Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503795.png)
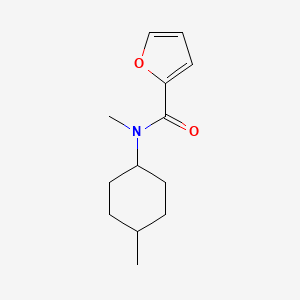
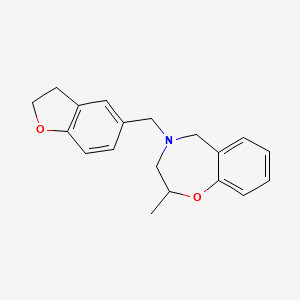
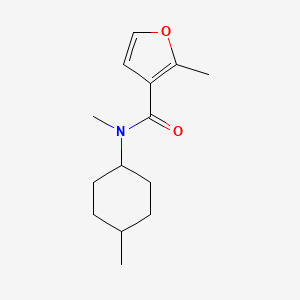
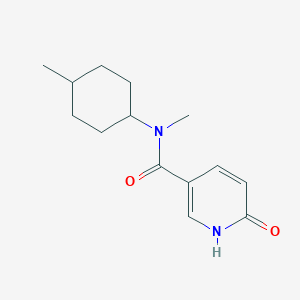
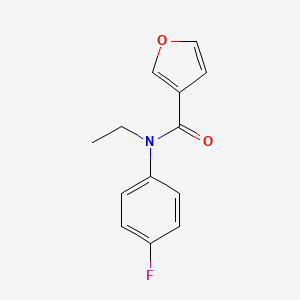
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7503834.png)
